(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-HIS(1-MTT)-OH involves the reaction of 2,5-diphenyltetrazolium bromide with 4,5-dimethylthiazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired tetrazolium salt.
Industrial Production Methods: Industrial production of H-HIS(1-MTT)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified through crystallization and filtration techniques.
Types of Reactions:
Solubilization: The formed formazan can be solubilized using dimethyl sulfoxide, acidified ethanol, or sodium dodecyl sulfate in diluted hydrochloric acid.
Common Reagents and Conditions:
Reduction Reagents: NAD(P)H-dependent oxidoreductase enzymes.
Solubilization Reagents: Dimethyl sulfoxide, acidified ethanol, sodium dodecyl sulfate in diluted hydrochloric acid.
Major Products:
Formazan Crystals: The primary product formed from the reduction of H-HIS(1-MTT)-OH.
Scientific Research Applications
H-HIS(1-MTT)-OH is widely used in scientific research for various applications:
Cell Viability Assays: It is used to measure cell viability and proliferation in response to different treatments.
Cytotoxicity Testing: The compound is employed to assess the cytotoxic effects of potential medicinal agents and toxic materials.
Drug Screening: It is used in high-throughput screening of anticancer drugs and other therapeutic agents.
Biological Studies: The compound helps in studying cellular metabolic activity and mitochondrial function.
Mechanism of Action
H-HIS(1-MTT)-OH is reduced to formazan by NAD(P)H-dependent cellular oxidoreductase enzymes present in metabolically active cells . This reduction occurs primarily in the mitochondria, reflecting the metabolic activity of the cells. The insoluble formazan crystals accumulate within the cells and can be quantified by measuring the absorbance of the solubilized product .
Comparison with Similar Compounds
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Offers higher sensitivity and a wider dynamic range compared to H-HIS(1-MTT)-OH.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan product, eliminating the need for a solubilization step.
WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): Reduced outside cells and generates a water-soluble formazan.
Uniqueness: H-HIS(1-MTT)-OH is unique in its widespread use and reliability in cell viability assays. Its reduction to insoluble formazan provides a clear and quantifiable measure of cell metabolic activity, making it a staple in many biological and medical research laboratories .
Properties
IUPAC Name |
2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIYUUIKLMCEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.